3-(1H-Imidazol-1-YL)butanoic acid
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Overview
Description
3-(1H-Imidazol-1-YL)butanoic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The synthesis of 3-(1H-Imidazol-1-YL)butanoic acid commonly involves the reaction of an appropriate amine with a cyclic compound, followed by acid hydrolysis . One typical method includes heating the amine with the cyclic compound to form the imidazole ring, and then performing acid hydrolysis to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(1H-Imidazol-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-Imidazol-1-YL)butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create other complex molecules.
Biology: This compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It serves as a catalyst in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects . The pathways involved often include modulation of enzyme activity and alteration of metabolic processes.
Comparison with Similar Compounds
3-(1H-Imidazol-1-YL)butanoic acid can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, essential in protein synthesis.
Biotin: A vitamin that includes an imidazole ring, important for metabolic processes.
Imidazole: The parent compound of the imidazole family, widely used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the properties of the imidazole ring with the butanoic acid chain, making it versatile for various applications.
Properties
IUPAC Name |
3-imidazol-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(4-7(10)11)9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJDXGSNNOEKJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389232 |
Source
|
Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98009-60-0 |
Source
|
Record name | 3-(1H-IMIDAZOL-1-YL)BUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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